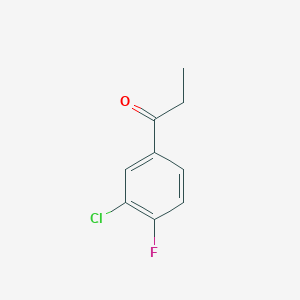

1-(3-Chloro-4-fluorophenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPIDZXCWYJUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378681 | |

| Record name | 1-(3-chloro-4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194943-82-3 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194943-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chloro-4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Chloro-4-fluorophenyl)propan-1-one chemical structure and IUPAC name

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: This guide serves as a comprehensive technical resource on 1-(3-Chloro-4-fluorophenyl)propan-1-one, a halogenated aromatic ketone that functions as a critical intermediate in modern synthetic chemistry. Its value is particularly pronounced in the field of medicinal chemistry, where the precise arrangement of its substituents offers a unique scaffold for the development of novel therapeutic agents. This document moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind its synthesis, the logic of its analytical characterization, and its potential applications. The content herein is structured to empower researchers with both the foundational knowledge and the practical insights required to effectively utilize this compound in their work.

Molecular Identity and Physicochemical Profile

A complete understanding of a chemical entity begins with its unambiguous identification and a summary of its physical properties, which dictate its handling, storage, and reactivity.

IUPAC Nomenclature and Common Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(3-chloro-4-fluorophenyl)propan-1-one . This name precisely delineates its structure: a propane-1-one backbone where the carbonyl carbon is attached to a phenyl ring, which is itself substituted with a chlorine atom at position 3 and a fluorine atom at position 4.

This compound may also be referred to by several synonyms in literature and commercial catalogs:

-

3'-Chloro-4'-fluoropropiophenone

-

Ethyl 3-chloro-4-fluorophenyl ketone

Chemical Structure and Salient Features

The molecule's architecture is centered on a benzene ring, the electronic properties of which are significantly modulated by its substituents. This modulation is the cornerstone of its utility in multi-step syntheses.

-

Aromatic Core: The phenyl ring provides a rigid, planar scaffold.

-

Halogen Substituents: The electron-withdrawing nature of both the chloro and fluoro groups deactivates the aromatic ring toward further electrophilic substitution. This is a crucial feature, as it prevents unwanted side reactions (e.g., polyacylation) during its synthesis.

-

Propanoyl Group: This acyl group contains a reactive ketone functionality, which is a versatile handle for a multitude of subsequent chemical transformations.

Caption: Chemical structure of 1-(3-Chloro-4-fluorophenyl)propan-1-one.

Physicochemical Data

The following table summarizes key quantitative properties, essential for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 34911-51-8 | [1] |

| Molecular Formula | C₉H₈ClFO | [1][2] |

| Molecular Weight | 186.61 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 77 - 81 °C | [1] |

| Boiling Point | 267.7 ± 25.0 °C (Predicted) | [2] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis via Friedel-Crafts Acylation: A Mechanistic Approach

The predominant and most industrially viable route to this ketone is the Friedel-Crafts acylation.[3][4] This classic electrophilic aromatic substitution reaction is reliable and well-understood, making it a trustworthy method for producing high-purity material.

Principles and Mechanistic Causality

The reaction proceeds by treating 1-chloro-2-fluorobenzene with propanoyl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Why this methodology works:

-

Catalyst Function: Aluminum chloride is a powerful Lewis acid that coordinates to the carbonyl oxygen of propanoyl chloride. This coordination polarizes the acyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CH₂C⁺=O). This ion is the active electrophile that attacks the aromatic ring.[5]

-

Substrate Reactivity & Regioselectivity: The starting material, 1-chloro-2-fluorobenzene, has two halogen substituents that are ortho, para-directing. However, they are also deactivating. The acylation occurs preferentially at the position para to the fluorine atom (and meta to the chlorine atom). This regioselectivity is governed by a combination of electronic and steric factors. The para position relative to fluorine is the most activated and sterically accessible site for the bulky acylium ion to attack.

-

Self-Limiting Nature: A significant advantage of Friedel-Crafts acylation is that the product, an aromatic ketone, is substantially more deactivated than the starting material.[3] This deactivation prevents further acylation of the product ring, ensuring that mono-acylation is the overwhelmingly favored outcome, which simplifies purification and improves yield.

Validated Laboratory Synthesis Protocol

The following protocol outlines a standard, self-validating procedure for the synthesis and purification of the title compound.

Step 1: Reaction Assembly (Anhydrous Conditions)

-

A three-neck flask, oven-dried and cooled under a nitrogen atmosphere, is fitted with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser attached to a gas trap (to neutralize the HCl byproduct).

-

Charge the flask with anhydrous aluminum chloride (1.2 eq.) and an inert solvent such as dichloromethane (DCM).

-

Cool the stirred suspension to 0-5 °C using an ice-water bath. Maintaining low temperature during the initial steps is critical to control the exothermic reaction and prevent side-product formation.

Step 2: Acylium Ion Generation

-

Slowly add propanoyl chloride (1.1 eq.) to the AlCl₃ suspension via the dropping funnel over 30 minutes. The temperature must be kept below 10 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the electrophilic complex.

Step 3: Electrophilic Aromatic Substitution

-

Add 1-chloro-2-fluorobenzene (1.0 eq.) dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.

-

Upon completion of the addition, allow the mixture to warm to room temperature and stir for 3-5 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Step 4: Quench and Aqueous Workup

-

Carefully and slowly pour the reaction mixture into a beaker containing a slurry of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and is highly exothermic.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine all organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

Step 5: Purification

-

The resulting crude solid is purified by recrystallization, typically from an ethanol/water mixture, to afford 1-(3-chloro-4-fluorophenyl)propan-1-one as a pure crystalline solid. The purity should be confirmed by HPLC and melting point analysis.

Synthesis and Purification Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized material, a multi-technique analytical approach is required. Each technique provides a piece of the structural puzzle, and together they create a self-validating confirmation of the target compound.

Spectroscopic Confirmation

-

¹H NMR (Proton NMR): The spectrum will confirm the presence of all proton environments. Key expected signals include a triplet around 1.2 ppm (3H, -CH₃), a quartet around 3.0 ppm (2H, -CH₂-), and a complex set of multiplets in the aromatic region (7.5-8.0 ppm) for the three distinct aromatic protons.

-

¹³C NMR (Carbon NMR): This analysis will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (>195 ppm), with other characteristic signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 186.6. Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, providing definitive evidence for the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. A strong, sharp absorption band will be present in the range of 1680-1700 cm⁻¹, which is characteristic of an aryl ketone C=O stretch.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. Using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient), the purity can be quantified by measuring the area of the product peak relative to any impurity peaks. A purity level of >98% is typically expected for a recrystallized product.

-

Melting Point Analysis: A sharp melting point range that aligns with the literature value (77-81 °C) is a strong indicator of high purity.[1]

Applications in Synthetic and Medicinal Chemistry

1-(3-Chloro-4-fluorophenyl)propan-1-one is primarily utilized as a versatile chemical intermediate . It is a building block for constructing more complex molecules, especially Active Pharmaceutical Ingredients (APIs). The 3-chloro-4-fluorophenyl moiety is a known pharmacophore in various drug candidates. The true value of this compound lies in the reactivity of its ketone group, which serves as a synthetic handle for numerous transformations:

-

Reduction to form the corresponding chiral or achiral secondary alcohol.

-

Reductive amination to introduce nitrogen-containing groups, forming substituted amines.

-

Alpha-functionalization (e.g., bromination) to introduce a new reactive site for further elaboration.

-

Condensation reactions to form larger carbon skeletons.

Its use as a starting material allows for the systematic introduction of the 3-chloro-4-fluorophenyl group into a target molecule, where this specific substitution pattern may be crucial for target binding, selectivity, or optimizing pharmacokinetic properties.

References

-

PubChem. (n.d.). 1-(3-Chloro-4-fluorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Chloro-1-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

Jim Clark. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

-

Land of Chemistry. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene. YouTube. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 1-(3-Chloro-4-fluorophenyl)propan-1-one: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(3-Chloro-4-fluorophenyl)propan-1-one, a substituted aromatic ketone of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive methodologies alongside comparative analysis of structurally similar compounds to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach provides researchers, scientists, and drug development professionals with a detailed framework for the structural elucidation and characterization of this and related compounds.

Molecular Structure and Spectroscopic Overview

1-(3-Chloro-4-fluorophenyl)propan-1-one possesses a propiophenone core, substituted on the phenyl ring with a chlorine atom at the meta-position and a fluorine atom at the para-position relative to the propanoyl group. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming molecular identity, assessing purity, and predicting chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Chloro-4-fluorophenyl)propan-1-one, both ¹H and ¹³C NMR provide critical information about the disposition of atoms and their connectivity.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-(3-Chloro-4-fluorophenyl)propan-1-one in deuterated chloroform (CDCl₃) is summarized in Table 1 . The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the chlorine, and the fluorine atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2' | ~8.05 | Doublet of Doublets (dd) | J ≈ 2.2, 0.5 |

| H-5' | ~7.25 | Triplet (t) | J ≈ 8.6 |

| H-6' | ~7.90 | Doublet of Doublets of Doublets (ddd) | J ≈ 8.7, 4.5, 2.2 |

| -CH₂- (Propanoyl) | ~2.98 | Quartet (q) | J ≈ 7.3 |

| -CH₃ (Propanoyl) | ~1.22 | Triplet (t) | J ≈ 7.3 |

Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic molecules due to its excellent dissolving power and the presence of a single residual proton peak that is easily identifiable.[1] The predicted chemical shifts are based on established models that consider the additive effects of substituents on the aromatic ring and the influence of the carbonyl group.[2] For instance, the protons on the aromatic ring are expected in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group. Protons ortho to the carbonyl group (H-2' and H-6') are typically the most deshielded.

Comparative Analysis with Analogs

To substantiate the predicted ¹H NMR data, a comparison with the experimental data of 3'-chloropropiophenone and 4'-fluoropropiophenone is insightful.

-

3'-Chloropropiophenone: The aromatic protons in this compound show signals in the range of 7.3-7.9 ppm.[3] The propanoyl protons appear as a quartet around 2.9-3.0 ppm and a triplet around 1.2 ppm.[3]

-

4'-Fluoropropiophenone: The presence of the fluorine atom introduces fluorine-proton coupling. The aromatic protons appear as multiplets in the range of 7.0-8.0 ppm.[4] The aliphatic protons are observed at similar shifts to the chloro-analog.[4]

The predicted spectrum of 1-(3-Chloro-4-fluorophenyl)propan-1-one aligns well with these experimental observations, with the combined electron-withdrawing effects of the chloro and fluoro substituents leading to the predicted downfield shifts of the aromatic protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, as detailed in Table 2 .

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~198.5 |

| C-1' | ~135.0 |

| C-2' | ~130.5 |

| C-3' | ~122.0 (d, J ≈ 19 Hz) |

| C-4' | ~160.0 (d, J ≈ 255 Hz) |

| C-5' | ~117.0 (d, J ≈ 21 Hz) |

| C-6' | ~129.0 (d, J ≈ 7 Hz) |

| -CH₂- | ~32.0 |

| -CH₃ | ~8.5 |

Interpretation: The carbonyl carbon is significantly deshielded, appearing at a high chemical shift as expected for ketones.[5] The carbon atom attached to the fluorine (C-4') will exhibit a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom. The aliphatic carbons of the propanoyl group are found in the upfield region of the spectrum.[6]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(3-Chloro-4-fluorophenyl)propan-1-one in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse sequence: Proton-decoupled

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The predicted significant IR absorption bands for 1-(3-Chloro-4-fluorophenyl)propan-1-one are presented in Table 3 .

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| C=O Stretch (Ketone) | ~1690 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | 1250-1150 | Strong |

| C-Cl Stretch | 800-600 | Medium-Strong |

Interpretation: The most characteristic peak in the IR spectrum will be the strong absorption due to the carbonyl (C=O) stretch of the ketone, expected around 1690 cm⁻¹.[7] The exact position is influenced by the electronic effects of the aromatic ring substituents. The presence of aromatic C-H and C=C stretching bands confirms the aromatic part of the molecule. The strong C-F and C-Cl stretching vibrations are also key diagnostic peaks.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Analyze the KBr pellet using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the empty sample compartment should be collected prior to sample analysis.

-

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

For 1-(3-Chloro-4-fluorophenyl)propan-1-one (Molecular Weight: 186.61 g/mol ), the following key fragments are predicted in an electron ionization (EI) mass spectrum:

| m/z | Predicted Fragment Ion | Notes |

| 186/188 | [C₉H₈ClFO]⁺ | Molecular ion peak (M⁺). The M+2 peak with ~1/3 intensity of M⁺ is due to the ³⁷Cl isotope. |

| 157/159 | [C₈H₅ClFO]⁺ | Loss of the ethyl group (-CH₂CH₃). This is a common α-cleavage for propiophenones. |

| 141 | [C₇H₄FO]⁺ | Loss of the ethyl group and a chlorine atom. |

| 123 | [C₇H₄FO]⁺ | Acylium ion formed by cleavage of the bond between the carbonyl carbon and the aromatic ring. |

| 57 | [C₃H₅O]⁺ | Propanoyl cation. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

Interpretation of Fragmentation: The molecular ion peak is expected to be observed, with the characteristic isotopic pattern for a monochlorinated compound.[9] The most prominent fragmentation pathway for aromatic ketones is typically the α-cleavage, leading to the formation of a stable acylium ion.[9][10][11] In this case, cleavage of the ethyl group would result in an ion at m/z 157/159. Further fragmentation can involve loss of CO or cleavage of the substituents from the aromatic ring.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.[12]

-

Mass Analysis: Scan a mass range of m/z 10-300.

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of 1-(3-Chloro-4-fluorophenyl)propan-1-one based on predictive methods and comparative analysis with known analogs. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive resource for researchers working with this compound. The logical framework for spectral interpretation provided herein can be extended to the analysis of other substituted aromatic ketones, facilitating efficient and accurate structural elucidation in chemical and pharmaceutical research.

References

-

Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-. [Link]

-

Spectroscopy of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. [Link]

-

Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

-

1-Propanone, 1-(4-fluorophenyl)-. (n.d.). NIST WebBook. [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]

-

Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE. [Link]

-

Ivanova, G., & Stoyanov, N. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2014(4), M841. [Link]

-

Tsedev, N., & Teras, V. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of the American Society for Mass Spectrometry, 33(9), 1587-1611. [Link]

-

Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23). YouTube. [Link]

-

mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram. (n.d.). Doc Brown's Chemistry. [Link]

-

14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. (2018, September 20). YouTube. [Link]

-

Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. [Link]

-

Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

-

14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018, September 20). YouTube. [Link]

-

3-Chloropropiophenone. (2025, April 14). IUCr. [Link]

-

Ketones. (n.d.). OpenOChem Learn. [Link]

-

Liu, Z. Y., et al. (2009). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Journal of Molecular Structure, 937(1-3), 51-58. [Link]

-

How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. [Link]

-

1-Propanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook. [Link]

-

Al-Mokhtar, M. A., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Molecular Sciences, 14(7), 13647-13666. [Link]

-

4-Fluoroacetophenone. (n.d.). SpectraBase. [Link]

-

Carbon-13 NMR spectrum of propan-1-ol. (n.d.). Doc Brown's Chemistry. [Link]

-

Electronic supplementary information. (n.d.). The Royal Society of Chemistry. [Link]

-

Propan-1-one, 3-[methyl-(3-oxo-3-phenylpropyl)amino]-1-phenyl-. (n.d.). SpectraBase. [Link]

Sources

- 1. NMR用溶媒 [sigmaaldrich.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 3'-Chloropropiophenone(34841-35-5) 1H NMR spectrum [chemicalbook.com]

- 4. 4'-Fluoropropiophenone(456-03-1) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jove.com [jove.com]

- 12. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Solubility of 1-(3-Chloro-4-fluorophenyl)propan-1-one in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug discovery and development, including reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-Chloro-4-fluorophenyl)propan-1-one, a substituted propiophenone of interest in medicinal and fine chemical synthesis. By integrating theoretical principles with practical experimental methodologies, this document serves as a foundational resource for scientists working with this compound. We will explore its physicochemical properties, predict its solubility based on molecular structure, provide a robust experimental protocol for solubility determination, and present data in a clear, comparative format.

Introduction and Physicochemical Profile

1-(3-Chloro-4-fluorophenyl)propan-1-one is an aromatic ketone that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a halogenated phenyl ring and a short alkyl chain, dictates its physical and chemical properties, including its solubility. Understanding its solubility is paramount for designing efficient synthetic routes, developing effective purification strategies like crystallization, and formulating it for biological screening.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | 1-(3-Chloro-4-fluorophenyl)propan-1-one | - |

| Molecular Formula | C₉H₈ClFO | [3] |

| Molecular Weight | 186.61 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| Calculated XLogP3 | 2.2 | [4] |

The presence of a polar carbonyl group (C=O) and electronegative halogen atoms (Cl, F) introduces polarity to the molecule. However, the aromatic ring and the ethyl group form a significant nonpolar backbone. The calculated XLogP3 value of 2.2 suggests a moderate degree of lipophilicity, indicating that the compound will likely exhibit limited solubility in water but favorable solubility in many organic solvents.[4]

Theoretical Principles of Solubility: A "Like Dissolves Like" Framework

The principle of "like dissolves like" is the cornerstone for predicting solubility. It posits that substances with similar intermolecular forces are likely to be soluble in one another.[5] For 1-(3-Chloro-4-fluorophenyl)propan-1-one, the key interactions to consider are:

-

Dipole-Dipole Interactions: The polar carbonyl group creates a molecular dipole, allowing for favorable interactions with polar solvents such as acetone or ethyl acetate.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar aromatic ring and alkyl chain will interact favorably with nonpolar solvents like hexane or toluene through these forces.[5]

-

Hydrogen Bonding: The compound lacks hydrogen bond donors (like -OH or -NH). It can, however, act as a hydrogen bond acceptor at the carbonyl oxygen. This allows for some interaction with protic solvents like alcohols, but this interaction is weaker than in molecules that can both donate and accept hydrogen bonds.[5]

Based on this analysis, we can predict that the compound's solubility will be highest in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bonding network. Its solubility is expected to be lower in highly polar, protic solvents like water and in highly nonpolar solvents like hexane.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and straightforwardness.[6][7] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Workflow for Isothermal Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the shake-flask method.

Caption: Isothermal shake-flask method workflow.

Detailed Step-by-Step Protocol

-

Causality Behind Experimental Choices:

-

Adding Excess Solid: This is the cornerstone of the thermodynamic solubility measurement. It ensures that the solvent becomes saturated, and a solid-liquid equilibrium is established.[6]

-

Sealed Vials & Constant Temperature: Using sealed vials prevents solvent evaporation, which would otherwise artificially increase the measured concentration. Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Prolonged Agitation (24-48 hours): Many compounds, especially crystalline solids, dissolve slowly. A prolonged equilibration period is necessary to ensure the system reaches true thermodynamic equilibrium.[6][8] Shorter times might measure kinetic solubility, which can be misleadingly low.

-

Filtration: This step is crucial to separate the saturated solution from any undissolved solid particles, which would lead to an overestimation of solubility.[9] The use of a chemically inert filter (e.g., PTFE) is recommended to prevent the compound from adsorbing to the filter material.

-

Calibrated Analysis: The accuracy of the result depends entirely on the accuracy of the analytical method used for quantification. High-Performance Liquid Chromatography (HPLC) is often preferred due to its specificity and sensitivity.

-

Solubility Profile in Common Organic Solvents

The following table summarizes the predicted qualitative solubility and provides a framework for experimental investigation. The polarity index is a relative measure of a solvent's polarity.[12][13][14]

Predicted Solubility of 1-(3-Chloro-4-fluorophenyl)propan-1-one at Ambient Temperature (e.g., 25°C)

| Solvent | Solvent Class | Polarity Index (P')[12][14] | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar Aliphatic | 0.1 | Low to Moderate | Favorable van der Waals interactions with the hydrocarbon backbone, but poor interaction with the polar carbonyl group. |

| Toluene | Nonpolar Aromatic | 2.4 | Moderate to High | Good balance. Aromatic ring interacts well with the compound's phenyl group, and its moderate polarity accommodates the ketone. |

| Dichloromethane (DCM) | Halogenated | 3.1 | High | Apolar aprotic solvent with a strong dipole moment, effective at solvating the polar ketone and the halogenated ring. |

| Chloroform | Halogenated | 4.1 | High | Similar to DCM, its ability to act as a weak hydrogen bond donor may further enhance interaction with the carbonyl oxygen.[10] |

| Diethyl Ether | Ether | 2.8 | Moderate to High | The ether oxygen can accept hydrogen bonds, and the ethyl groups provide nonpolar character, matching the solute's structure well. |

| Ethyl Acetate | Ester | 4.4 | High | Excellent solvent. Its ester group provides polarity to interact with the ketone, while the ethyl and acetyl groups match other parts of the solute.[10] |

| Acetone | Ketone | 5.1 | High | "Like dissolves like" in its purest form. The ketone solvent effectively solvates the ketone solute through strong dipole-dipole interactions. |

| Acetonitrile | Nitrile | 5.8 | Moderate | A polar aprotic solvent that should be effective, though its high polarity might be slightly less optimal than acetone or ethyl acetate. |

| Isopropanol (IPA) | Polar Protic (Alcohol) | 3.9 | Moderate | The alcohol can hydrogen-bond with the carbonyl oxygen, but energy is required to break the solvent's own H-bond network. |

| Ethanol | Polar Protic (Alcohol) | 4.3 | Moderate | Similar to IPA, provides a balance of polar hydrogen-bonding capability and nonpolar character from its ethyl group. |

| Methanol | Polar Protic (Alcohol) | 5.1 | Moderate to Low | More polar than ethanol. The energetic cost of disrupting the solvent's strong hydrogen-bonding network becomes more significant. |

| Water | Polar Protic | 10.2 | Very Low | The compound's large nonpolar surface area and lack of H-bond donors lead to poor solubility in the highly structured water network.[5][15] |

Conclusion

1-(3-Chloro-4-fluorophenyl)propan-1-one is a moderately lipophilic compound whose solubility is governed by a balance of polar and nonpolar characteristics. It is predicted to be highly soluble in polar aprotic and moderately polar solvents such as ketones (acetone), esters (ethyl acetate), and halogenated hydrocarbons (dichloromethane, chloroform). Its solubility is expected to be moderate in alcohols and lower in highly nonpolar solvents like hexane or highly polar protic solvents like water. For any critical application, it is imperative that these predicted solubilities be confirmed using a robust and validated experimental method, such as the isothermal shake-flask protocol detailed in this guide. This ensures the generation of accurate and reliable data, which is essential for informed decision-making in research and development.

References

-

University of Toronto. Solubility of Organic Compounds. (2023). Available from: [Link]

-

PubChem. 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one. Available from: [Link]

-

PubChem. 3-Chloro-1-(2-fluorophenyl)propan-1-one. Available from: [Link]

-

PubChem. 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available from: [Link]

- Unknown source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. No valid URL available.

-

Solubility of Things. Propiophenone. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

PubChem. 1-Phenyl-1-propanone. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds?. (2025). Available from: [Link]

- Unknown source. Experiment: Solubility of Organic & Inorganic Compounds. No valid URL available.

-

Murov, S. Properties of Common Organic Solvents. (2022). Available from: [Link]

-

Chemistry LibreTexts. 1.6: Physical properties of organic compounds. (2019). Available from: [Link]

-

ResearchGate. (PDF) Polarity Index. (2016). Available from: [Link]

-

Burdick & Jackson. Polarity Index. Available from: [Link]

-

Shodex. Polarities of Solvents. Available from: [Link]

Sources

- 1. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-(3-Chloro-4-fluorophenyl)propan-1-one | CymitQuimica [cymitquimica.com]

- 4. 3-Chloro-1-(2-fluorophenyl)propan-1-one | C9H8ClFO | CID 19980629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. m.youtube.com [m.youtube.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. 81112-09-6 CAS MSDS (3-Chloro-1-(4-fluorophenyl)propan-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Polarity Index [macro.lsu.edu]

- 13. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 14. shodex.com [shodex.com]

- 15. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol for the Purification of 1-(3-Chloro-4-fluorophenyl)propan-1-one

Abstract

This comprehensive guide provides detailed protocols for the purification of 1-(3-Chloro-4-fluorophenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yield, side-product formation, and the overall efficacy of active pharmaceutical ingredients (APIs), this document outlines systematic approaches to achieving high-purity material. We present field-proven methodologies for recrystallization and column chromatography, complete with the scientific rationale behind procedural choices. Additionally, this guide includes protocols for in-process purity assessment using Thin-Layer Chromatography (TLC), ensuring a robust and validated purification workflow for researchers, scientists, and professionals in drug development.

Introduction: The Imperative for Purity

1-(3-Chloro-4-fluorophenyl)propan-1-one is a substituted aromatic ketone of significant interest in medicinal chemistry and drug discovery. It serves as a versatile building block for the synthesis of more complex molecules, where its purity is paramount. Impurities, such as unreacted starting materials, by-products, or residual solvents from the synthesis, can lead to unpredictable reaction outcomes, complicate downstream processing, and compromise the biological activity and safety profile of the final compound.

This application note is designed to be a practical, hands-on guide. It moves beyond a simple recitation of steps to explain the underlying principles, empowering the researcher to not only follow the protocol but also to troubleshoot and adapt it as necessary.

Physicochemical Properties and Safety Precautions

A thorough understanding of the compound's properties is the foundation of a logical purification strategy.

Table 1: Physicochemical Properties of 1-(3-Chloro-4-fluorophenyl)propan-1-one

| Property | Value | Source |

| Molecular Formula | C₉H₈ClFO | [1] |

| Molecular Weight | 186.61 g/mol | [1] |

| Physical Form | Solid (at 95% purity) | [1] |

| Purity (Typical) | 95.0% | [1] |

| Storage | Inert atmosphere, room temperature | [2] |

Safety Precautions:

As a matter of standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[4][5] All manipulations should be performed in a well-ventilated fume hood.[5][6] Avoid inhalation of dust or vapors and contact with skin and eyes.[4][6]

Preliminary Purity Assessment: Thin-Layer Chromatography (TLC)

Before committing to a large-scale purification, a rapid assessment of the crude material's complexity is essential. TLC is an invaluable tool for this purpose, allowing for the determination of the number of components and the selection of an appropriate solvent system for column chromatography.[7][8]

Protocol 3.1: TLC Analysis

-

Plate Preparation: Obtain a silica gel-coated TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom.

-

Sample Preparation: Dissolve a small amount (1-2 mg) of the crude 1-(3-Chloro-4-fluorophenyl)propan-1-one in a volatile solvent such as dichloromethane or ethyl acetate (approx. 0.5 mL).[9]

-

Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline.

-

Developing the Chromatogram: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point for aromatic ketones is a mixture of a non-polar and a moderately polar solvent, such as Hexane:Ethyl Acetate.[10] Test various ratios (e.g., 9:1, 4:1, 1:1) to achieve optimal separation. The ideal solvent system should move the desired compound to an Rf (retention factor) of approximately 0.25-0.35.[10]

-

Visualization: After the solvent front has reached approximately 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). If the compound or impurities are not UV-active, use a chemical stain. A 2,4-dinitrophenylhydrazine (DNPH) stain is highly effective for visualizing aldehydes and ketones, which will appear as orange spots.[8]

-

Interpretation: The number of spots corresponds to the minimum number of different components in your sample. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Purification Methodologies

Based on the solid nature of the compound, recrystallization is the preferred primary purification method.[1] For oily or highly impure samples, column chromatography provides a more rigorous separation.

Method A: Recrystallization

Principle: This technique relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

-

Place approximately 10-20 mg of the crude solid into several small test tubes.

-

Add a few drops of a test solvent to each tube. Good candidates for aromatic ketones include alcohols (methanol, ethanol) or a hydrocarbon/ether mixture (e.g., hexane/ethyl acetate).[11][12]

-

Observe the solubility at room temperature. If the compound dissolves, the solvent is unsuitable.

-

If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves, this is a promising candidate.

-

Allow the hot solution to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a good solvent.[11][13]

-

Dissolution: Place the crude 1-(3-Chloro-4-fluorophenyl)propan-1-one in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[11]

-

Decoloration (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice bath to maximize crystal yield.[13]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method B: Flash Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[14][15][16] More polar compounds interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel down the column faster.

-

Solvent System Selection: Use the optimal solvent system identified during the TLC analysis (Protocol 3.1).

-

Packing the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[17] Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC (Protocol 3.1).

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Workflow and Logic Visualization

The following diagram illustrates the decision-making process for the purification of 1-(3-Chloro-4-fluorophenyl)propan-1-one.

Caption: Purification workflow for 1-(3-Chloro-4-fluorophenyl)propan-1-one.

Conclusion

The protocols detailed in this application note provide a robust framework for the purification of 1-(3-Chloro-4-fluorophenyl)propan-1-one. By beginning with a thorough TLC analysis, researchers can make an informed decision between recrystallization for relatively clean, solid material and column chromatography for more complex mixtures. Adherence to these step-by-step guides, grounded in established chemical principles, will enable the consistent production of high-purity material essential for successful research and development in the pharmaceutical industry.

References

-

Pharmaffiliates. CAS No : 347-93-3 | Product Name : 3-Chloro-1-(4-fluorophenyl)propan-1-one. [Link]

-

PubChem. 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone | C15H12ClF2NO | CID - PubChem. [Link]

-

PubChem. 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | C15H12ClFO | CID 24726083 - PubChem. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

-

YouTube. column chromatography & purification of organic compounds. [Link]

- Google Patents.

-

Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

- Google Patents.

-

Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. [Link]

- Google Patents.

-

National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. [Link]

-

JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

-

University of Colorado Boulder. Column Chromatography - Organic Chemistry. [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry. [Link]

-

ResearchGate. (PDF) 1-(4-Bromophenyl)-3-chloropropan-1-one. [Link]

-

UMass Lowell. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]

-

ResearchGate. What is the best way to remove Ketones?. [Link]

-

Sciencemadness.org. Aldehyde distillation/purification. [Link]

-

University of Colorado Boulder. Thin Layer Chromatography (TLC) - Organic Chemistry. [Link]

-

Recrystallization. [Link]

-

MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. [Link]

-

University of Toronto Scarborough. Column Chromatography Theory - Chemistry Online. [Link]

-

European Patent Office. METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY - EP 3686593 A1. [Link]

-

How to run column chromatography. [Link]

- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

Cole-Parmer. Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC). [Link]

Sources

- 1. 1-(3-Chloro-4-fluorophenyl)propan-1-one | CymitQuimica [cymitquimica.com]

- 2. 347-93-3|3-Chloro-1-(4-fluorophenyl)propan-1-one|BLD Pharm [bldpharm.com]

- 3. 3-Chloro-1-(4-fluorophenyl)propan-1-one | 81112-09-6 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 3-Chloro-1-phenyl-1-propanone(936-59-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]

- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 9. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. reddit.com [reddit.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. rubingroup.org [rubingroup.org]

- 14. youtube.com [youtube.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

Application Notes and Protocols: Synthesis and Utility of α-Amino Ketones from 1-(3-Chloro-4-fluorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of 1-(3-chloro-4-fluorophenyl)propan-1-one with various amines is a cornerstone for the synthesis of a diverse array of α-amino ketones. These products are not merely synthetic curiosities but are pivotal intermediates and final compounds in medicinal chemistry, notably in the development of antidepressants, smoking cessation aids, and other centrally acting agents. This guide provides an in-depth exploration of the synthetic pathways, detailed experimental protocols, and the pharmacological significance of the resulting compounds, grounded in established scientific literature.

Introduction: The Significance of Substituted α-Amino Ketones

The propiophenone scaffold, specifically 1-(3-chloro-4-fluorophenyl)propan-1-one, serves as a versatile starting material for producing compounds with significant biological activity. The introduction of an amino group at the α-position to the carbonyl creates a class of molecules known as α-amino ketones. This structural motif is present in a range of pharmacologically active compounds, including synthetic cathinones and analogues of the antidepressant bupropion.[1][2] The nature of the amine incorporated into the structure plays a crucial role in defining the pharmacological profile of the final molecule.[3][4] This document delineates the primary synthetic strategies for reacting 1-(3-chloro-4-fluorophenyl)propan-1-one with amines and provides detailed protocols for their practical implementation.

Synthetic Pathways and Mechanisms

Two principal routes are commonly employed for the synthesis of α-amino ketones from 1-(3-chloro-4-fluorophenyl)propan-1-one: the α-halogenation-nucleophilic substitution pathway and the Mannich reaction.

α-Halogenation followed by Nucleophilic Substitution

This two-step approach is a robust and widely used method for the synthesis of α-amino ketones.[5][6]

Step 1: α-Bromination of 1-(3-Chloro-4-fluorophenyl)propan-1-one

The initial step involves the selective bromination of the α-carbon of the ketone. This is typically achieved using bromine in a suitable solvent, often with a catalyst to facilitate the reaction.

Step 2: Nucleophilic Substitution with an Amine

The resulting α-bromo ketone is a potent electrophile. It readily reacts with a primary or secondary amine via an SN2 mechanism to yield the corresponding α-amino ketone.[7][8] The use of an excess of the amine or the presence of a non-nucleophilic base is often necessary to neutralize the hydrobromic acid generated during the reaction.

Caption: α-Halogenation-Substitution Pathway

The Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (the ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[9][10][11] This one-pot synthesis is an efficient method for producing β-amino ketones, a class of Mannich bases.[12]

The mechanism involves the initial formation of an electrophilic iminium ion from the amine and formaldehyde. The ketone then acts as a nucleophile, attacking the iminium ion to form the Mannich base.[10]

Caption: Mannich Reaction Pathway

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of α-amino ketones from 1-(3-chloro-4-fluorophenyl)propan-1-one.

Protocol 1: Synthesis of 1-(3-Chloro-4-fluorophenyl)-2-(methylamino)propan-1-one (via α-Bromination and Nucleophilic Substitution)

Materials:

-

1-(3-Chloro-4-fluorophenyl)propan-1-one

-

Bromine

-

Glacial Acetic Acid

-

Methylamine (40% solution in water)

-

Ethanol

-

Sodium Bicarbonate

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: α-Bromination

-

In a fume hood, dissolve 1-(3-chloro-4-fluorophenyl)propan-1-one (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of 48% hydrobromic acid.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo ketone.

Step 2: Nucleophilic Substitution

-

Dissolve the crude α-bromo ketone in ethanol.

-

In a separate flask, prepare a solution of methylamine (2.5 eq) in ethanol.

-

Add the methylamine solution to the α-bromo ketone solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(piperidin-1-yl)propan-1-one (Mannich Reaction)

Materials:

-

1-(3-Chloro-4-fluorophenyl)propan-1-one

-

Piperidine

-

Paraformaldehyde

-

Hydrochloric Acid (concentrated)

-

Ethanol

-

Sodium Hydroxide solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Reflux condenser

Procedure:

-

In a round-bottom flask, combine 1-(3-chloro-4-fluorophenyl)propan-1-one (1.0 eq), piperidine hydrochloride (prepared by reacting piperidine with HCl), and paraformaldehyde (1.2 eq) in ethanol.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and basify with a sodium hydroxide solution to pH > 10.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Mannich base.

-

Purify the product by column chromatography on silica gel.

Data Summary

The reaction of 1-(3-chloro-4-fluorophenyl)propan-1-one with various amines generally proceeds with good yields. The following table summarizes typical reaction conditions and outcomes for different amine substrates.

| Amine Reactant | Synthetic Method | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Methylamine | α-Halogenation/Substitution | Ethanol | 25 | 12-24 | 60-75 |

| tert-Butylamine | α-Halogenation/Substitution | Acetonitrile | 50 | 24-48 | 55-70 |

| Piperidine | Mannich Reaction | Ethanol | Reflux | 4-6 | 70-85 |

| Morpholine | Mannich Reaction | Ethanol | Reflux | 4-6 | 75-90 |

| Aniline | α-Halogenation/Substitution | Dioxane | 80 | 8-12 | 50-65 |

Applications in Drug Development

The α-amino ketones synthesized from 1-(3-chloro-4-fluorophenyl)propan-1-one are of significant interest in drug discovery, primarily due to their structural similarity to bupropion and synthetic cathinones.

-

Antidepressant and Smoking Cessation Agents: Bupropion is an atypical antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2] Analogues synthesized from 1-(3-chloro-4-fluorophenyl)propan-1-one have been investigated for similar or enhanced pharmacological activity.[1][3][4]

-

Potential Treatments for Addiction: The modulation of dopamine and norepinephrine pathways by these compounds suggests their potential application in treating substance abuse disorders.[4]

-

Central Nervous System (CNS) Stimulants: The cathinone scaffold is associated with stimulant properties.[13][14][15] While this can be a liability leading to abuse potential, understanding the structure-activity relationships is crucial for designing safer therapeutic agents.

The biological activity of these compounds often stems from their interaction with monoamine transporters.

Caption: Monoamine Transporter Inhibition Pathway

Conclusion

The reaction of 1-(3-chloro-4-fluorophenyl)propan-1-one with amines provides a versatile and efficient route to a class of α-amino ketones with significant potential in medicinal chemistry. The choice of the amine and the synthetic methodology allows for the fine-tuning of the properties of the final products. The protocols and information presented herein serve as a comprehensive guide for researchers engaged in the synthesis and exploration of these valuable compounds for drug discovery and development.

References

-

Molnar, A. (2021). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2021(4), M1295. [Link]

-

Pandey, J., et al. (2014). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. ResearchGate. [Link]

-

Glennon, R. A., et al. (2013). Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. PMC. [Link]

-

Carroll, F. I., et al. (2012). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. PMC - NIH. [Link]

-

Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

-

Al-Ghorbani, M., et al. (2022). Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central. [Link]

-

PubChem. 1-(3-Amino-4-fluorophenyl)propan-1-one. [Link]

-

Leonori, D., et al. (2023). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. [Link]

-

Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis- Amines. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

-

Chemistry LibreTexts. (2023). Synthesis of Amines. [Link]

-

Carroll, F. I., et al. (2012). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. Synthetic cathinones drug profile. [Link]

-

Li, H., et al. (2024). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

-

Encyclopedia.pub. (2022). Synthetic Cathinones. [Link]

-

Wikipedia. Bupropion. [Link]

-

Pytka, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. [Link]

-

The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. [Link]

-

Journal of Pharmaceutical Research International. (2022). Recent advances in biological applications of mannich bases — An overview. [Link]

-

Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review. [Link]

-

Carroll, F. I., et al. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. PubMed. [Link]

-

Chemistry Student. (2022). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3. YouTube. [Link]

-

Carlsson, J., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PMC. [Link]

-

PubChem. 3-(4-Chlorophenyl)propan-1-amine. [Link]

-

Connect Journals. synthesis and biological evaluation of some novel piperazine derivatives. [Link]

-

ResearchGate. (2024). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. [Link]

-

PubMed Central. (2024). 1,3-Dipolar Cycloaddition and Mannich Reactions of Alkynyl Triterpenes: New Trends in Synthetic Strategies and Pharmacological Applications. [Link]

-

Beilstein Journals. (2023). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. [Link]

- Google Patents. Bupropion metabolites and methods of their synthesis and use.

-

Wikipedia. Substituted cathinone. [Link]

-

chemrevise.org. Amines. [Link]

-

International Journal of Research in Pharmaceutical and Biomedical Sciences. (2015). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. [Link]

-

MDPI. (2021). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

-

Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bupropion - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 6. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oarjbp.com [oarjbp.com]

- 11. academicjournals.org [academicjournals.org]

- 12. 1,3-Dipolar Cycloaddition and Mannich Reactions of Alkynyl Triterpenes: New Trends in Synthetic Strategies and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Cathinones | Encyclopedia MDPI [encyclopedia.pub]

- 15. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reduction of 1-(3-Chloro-4-fluorophenyl)propan-1-one

Introduction

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. 1-(3-Chloro-4-fluorophenyl)propan-1-one is a prochiral ketone whose reduction product, 1-(3-Chloro-4-fluorophenyl)propan-1-ol, is a valuable chiral building block for the synthesis of various biologically active molecules. The presence of halogen substituents on the aromatic ring necessitates chemoselective reduction methods that do not affect these functional groups. This document provides detailed protocols for both the straightforward racemic reduction and advanced asymmetric reduction of 1-(3-Chloro-4-fluorophenyl)propan-1-one, offering researchers a comprehensive guide to synthesizing the target alcohol with control over its stereochemistry.

Chemical Structures

Caption: General reaction scheme for the reduction of 1-(3-Chloro-4-fluorophenyl)propan-1-one to 1-(3-Chloro-4-fluorophenyl)propan-1-ol.

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 1-(3-Chloro-4-fluorophenyl)propan-1-one | C₉H₈ClFO | 186.61 | Solid |

| 1-(3-Chloro-4-fluorophenyl)propan-1-ol | C₉H₁₀ClFO | 188.62 | Liquid (predicted) |

Protocol 1: Racemic Reduction using Sodium Borohydride

This protocol describes a straightforward and cost-effective method for the synthesis of racemic 1-(3-Chloro-4-fluorophenyl)propan-1-ol using sodium borohydride, a mild and selective reducing agent.[1]

Underlying Principles

Sodium borohydride (NaBH₄) is a source of hydride ions (H⁻). The reduction of a ketone with NaBH₄ proceeds via nucleophilic addition of the hydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide, typically during an aqueous workup, to yield the secondary alcohol.[2] Methanol or ethanol are commonly used as solvents as they can also serve as the proton source.

Experimental Workflow

Caption: Workflow for the sodium borohydride reduction of 1-(3-Chloro-4-fluorophenyl)propan-1-one.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-(3-Chloro-4-fluorophenyl)propan-1-one in 20 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add 0.25 g of sodium borohydride to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly add 10 mL of deionized water to quench the excess sodium borohydride.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude 1-(3-Chloro-4-fluorophenyl)propan-1-ol by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Expected Results

This procedure is expected to yield the racemic alcohol with a crude yield of 80-85%.[3] The purified yield after chromatography is typically in the range of 60-70%.[3]

Protocol 2: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

For applications requiring enantiomerically pure alcohols, an asymmetric reduction is necessary. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for the enantioselective reduction of prochiral ketones.[4]

Mechanistic Rationale

The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with borane (the stoichiometric reducing agent) and the ketone substrate. This ternary complex facilitates a highly face-selective intramolecular hydride transfer from the borane to the carbonyl carbon, leading to the formation of a specific enantiomer of the alcohol.[5] The stereochemical outcome is determined by the chirality of the CBS catalyst.

Experimental Workflow for CBS Reduction

Caption: Workflow for the asymmetric CBS reduction.

Detailed Experimental Protocol

-

Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-(-)-(2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene, 0.1 eq.).

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -20 °C using a suitable cooling bath.

-

Addition of Borane: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M solution in THF, 1.2 eq.) to the catalyst solution and stir for 15 minutes.

-

Substrate Addition: In a separate flask, dissolve 1-(3-Chloro-4-fluorophenyl)propan-1-one (1.0 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Quenching and Workup:

-

Once the reaction is complete, slowly add methanol to the flask at -20 °C to quench the excess borane.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 1-(3-Chloro-4-fluorophenyl)propan-1-ol. The enantiomeric excess can be determined by chiral HPLC analysis.

Anticipated Outcomes

The CBS reduction is known for its high enantioselectivity, often exceeding 90% ee for aryl alkyl ketones. The chemical yield is also typically high, in the range of 80-95%.[6]

Protocol 3: Asymmetric Transfer Hydrogenation via Noyori Catalysis

An alternative powerful method for asymmetric ketone reduction is the Noyori asymmetric transfer hydrogenation. This method avoids the use of stoichiometric borane reagents and instead uses a hydrogen donor like isopropanol or a formic acid/triethylamine mixture in the presence of a chiral ruthenium catalyst.[7]

Scientific Principles

The Noyori catalyst, typically a ruthenium complex with a chiral diamine ligand, facilitates the transfer of hydrogen from a donor molecule to the ketone. The chiral environment of the catalyst directs the hydrogen addition to one face of the carbonyl group, resulting in a high degree of enantioselectivity.[8]

Experimental Procedure Outline

-

Catalyst Activation: The pre-catalyst, such as (R,R)-TsDPEN-RuCl(p-cymene), is activated in situ.

-

Reaction: The ketone is dissolved in a suitable solvent (e.g., isopropanol or a mixture of formic acid and triethylamine). The activated catalyst is added, and the mixture is heated.

-

Workup and Purification: After completion, the reaction is worked up by removing the solvent and extracting the product. Purification is typically achieved by column chromatography.

Safety and Handling

-